molecular formula C19H21N3OS B15018825 5-(4-methoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine

5-(4-methoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine

Cat. No.: B15018825
M. Wt: 339.5 g/mol
InChI Key: OXDGMJZQFZAHBG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylsulfanylphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine typically involves the condensation of appropriate aromatic aldehydes with o-phenylenediamines under specific reaction conditions. For instance, the synthesis can be achieved by reacting 4-chloro-1-(4-methoxyphenyl)butan-1-one with appropriate reagents to form the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like tin (II) hydrochloride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme ALOX15 by binding to its active site and preventing substrate binding . This inhibition can modulate the enzyme’s activity and affect various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit ALOX15 sets it apart from other similar compounds .

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methyl-N-[(4-methylsulfanylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C19H21N3OS/c1-22-18(15-6-8-16(23-2)9-7-15)13-21-19(22)20-12-14-4-10-17(24-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,20,21)

InChI Key

OXDGMJZQFZAHBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC

Origin of Product

United States

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